2-Methyl-5-octyn-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyloct-5-yn-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h8-10H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGQRUFRRPFNKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CC(CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976086 | |

| Record name | 2-Methyloct-5-yn-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60657-70-7 | |

| Record name | 2-Methyl-5-octyn-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060657707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyloct-5-yn-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Understanding the Molecular Landscape of an Acetylenic Alcohol

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-octyn-4-ol

This compound is a fascinating bifunctional molecule, categorized as an acetylenic alcohol. Its structure incorporates both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), bestowing upon it a unique combination of chemical reactivity and physical properties. This guide provides an in-depth exploration of its core physicochemical characteristics, offering a critical resource for researchers in organic synthesis, materials science, and drug development. Understanding these properties is paramount, as they govern the molecule's behavior in chemical reactions, its solubility in various media, its potential for biological interaction, and its overall utility in scientific applications. The strategic placement of the hydroxyl group and the branched isobutyl moiety relative to the alkyne functionality creates a specific steric and electronic environment, which dictates its performance in further chemical transformations and its interaction with biological systems.

Molecular and Structural Properties

The fundamental identity of this compound is defined by its molecular structure and composition. Its unambiguous nomenclature and structural representation are crucial for consistent scientific communication and for predicting its chemical behavior.

-

IUPAC Name: 2-methyloct-5-yn-4-ol[1]

-

CAS Number: 60657-70-7[1]

-

Canonical SMILES: CCC#CC(CC(C)C)O[1]

-

InChIKey: YBGQRUFRRPFNKW-UHFFFAOYSA-N[1]

The structure combines a linear ethyl group on one side of the alkyne and a chiral center at the propargyl alcohol carbon, which is attached to an isobutyl group. This arrangement provides steric hindrance and introduces chirality, an important consideration in pharmaceutical and biological applications.

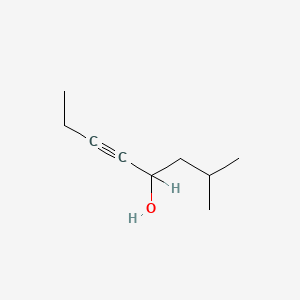

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a compound are the cornerstone of its application profile. They dictate everything from appropriate solvent selection for a reaction to the potential bioavailability of a drug candidate. The following table summarizes the key properties of this compound, distinguishing between experimentally determined and computationally predicted values.

| Property | Value | Unit | Type | Source |

| Physical State | Liquid | - | Assumed | - |

| Density | 0.855 | g/cm³ | Experimental | [3] |

| Flash Point | 78 | °C | Experimental | [3] |

| Refractive Index | 1.4490 | - | Experimental | [3] |

| Boiling Point | 505.62 (232.47) | K (°C) | Predicted (Joback) | [4] |

| Melting Point | 328.11 (54.96) | K (°C) | Predicted (Joback) | [4] |

| Water Solubility (logS) | -2.52 | log(mol/L) | Predicted (Crippen) | [4] |

| Octanol/Water Partition Coeff. (logP) | 2.3 | - | Predicted (XLogP3) | [1] |

| Octanol/Water Partition Coeff. (logP) | 1.807 | - | Predicted (Crippen) | [4] |

| Topological Polar Surface Area (TPSA) | 20.23 | Ų | Computed | [2] |

| Hydrogen Bond Donor Count | 1 | - | Computed | [1] |

| Hydrogen Bond Acceptor Count | 1 | - | Computed | [1] |

Significance of Properties in Research and Development

-

Lipophilicity (logP): The predicted logP values of 1.8 to 2.3 indicate that this compound is moderately lipophilic.[1][4] This is a crucial parameter in drug development, as it influences absorption, distribution, metabolism, and excretion (ADME). A compound in this logP range often exhibits good membrane permeability, a prerequisite for oral bioavailability.

-

Solubility (logS): The predicted low water solubility suggests that for aqueous applications, such as biological assays or formulation development, co-solvents or specialized delivery systems may be necessary.[4]

-

Hydrogen Bonding: With one hydrogen bond donor (the hydroxyl H) and one acceptor (the hydroxyl O), this molecule can participate in hydrogen bonding, which influences its boiling point, viscosity, and interactions with biological targets like enzymes and receptors.[1]

-

Reactivity: The hydroxyl group can be readily derivatized (e.g., esterification, etherification), while the alkyne can undergo a variety of reactions, including click chemistry, hydrogenation, and metal-catalyzed couplings. This dual functionality makes it a versatile building block in organic synthesis.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, computed properties must be validated by experimental determination. The following section outlines standard, self-validating protocols for measuring key physicochemical parameters.

Caption: General workflow for physicochemical characterization.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Causality: DSC is the preferred method over traditional melting point apparatus for its high precision and ability to detect thermal events like polymorphism. It measures the heat flow required to raise the sample temperature, providing an objective onset and peak melting temperature.[5]

-

Protocol (based on USP <891>):

-

Calibration: Calibrate the DSC instrument using certified reference standards (e.g., indium, tin).

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Crimp the pan to encapsulate the sample.

-

Analysis: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Program: Heat the sample under a nitrogen atmosphere (e.g., 50 mL/min) at a controlled rate, typically 2 °C/min.[6]

-

Data Acquisition: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.[7]

-

Determination of Boiling Point by Microscale Distillation

-

Causality: This method is suitable for small quantities of liquid and provides a direct measurement of the temperature at which the liquid's vapor pressure equals the atmospheric pressure.[8][9]

-

Protocol:

-

Apparatus Setup: Place a small volume (2-3 mL) of the sample into a micro-distillation flask with a boiling chip.

-

Thermometer Placement: Position a calibrated thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: Gently heat the flask. Observe the temperature as the liquid begins to boil and a ring of condensing vapor rises.

-

Measurement: Record the temperature when it stabilizes as the vapor continuously bathes the thermometer bulb. This stable temperature is the boiling point.[8] Note the atmospheric pressure, as boiling point is pressure-dependent.

-

Determination of Density by Pycnometer

-

Causality: A pycnometer (specific gravity bottle) allows for the precise measurement of the volume of a liquid, which, when combined with its mass, yields a highly accurate density value.[10]

-

Protocol:

-

Mass of Pycnometer: Carefully clean, dry, and weigh an empty pycnometer.

-

Mass with Water: Fill the pycnometer with deionized water of a known temperature (e.g., 20 °C) and weigh it.

-

Mass with Sample: Empty and dry the pycnometer, then fill it with this compound at the same temperature and weigh it.

-

Calculation: The density of the sample is calculated using the formula: ρ_sample = (m_sample - m_pycnometer) / (m_water - m_pycnometer) * ρ_water where ρ is density and m is mass.[10]

-

Determination of Partition Coefficient (logP) by Shake-Flask Method (OECD 107)

-

Causality: The shake-flask method is the classical and most reliable technique for determining the logP of a compound, directly measuring its partitioning between n-octanol and water.[11] It is suitable for compounds with expected logP values in the -2 to 4 range.[12]

-

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of the water phase in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) and then allow the phases to separate completely (centrifugation may be required).

-

Analysis: Carefully sample each phase and determine the concentration of the analyte in both the n-octanol and water layers using a suitable analytical technique (e.g., GC-MS, HPLC-UV).

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[11]

-

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and functional groups.

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A strong, broad absorption is expected in the region of 3650-3200 cm⁻¹, characteristic of the alcohol's hydroxyl group, with the broadening due to hydrogen bonding.[13][14]

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ from the sp³ hybridized carbons of the isobutyl and ethyl groups.

-

C≡C Stretch: A weak to medium absorption is anticipated in the 2260-2100 cm⁻¹ range for the internal alkyne.[2][14]

-

C-O Stretch: A strong band between 1250-1000 cm⁻¹ is characteristic of the C-O single bond in an alcohol.[15]

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry data shows a fragmentation pattern with significant peaks at m/z values of 83, 55, and 29.[1] The molecular ion peak [M]⁺ would be expected at m/z 140. The observed fragments likely correspond to cleavage adjacent to the alcohol and fragmentation of the alkyl chains, providing structural confirmation.

-

Safety and Handling

This compound is classified as a combustible liquid (Hazard Statement H227).[3] Standard laboratory safety protocols should be strictly followed.

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it a valuable intermediate in chemical synthesis and a subject of interest for further research. Its moderate lipophilicity, dual reactivity, and specific spectroscopic signature provide a solid foundation for its application. While many of its properties are currently predicted, this guide outlines the authoritative, validated experimental protocols necessary to confirm these values, ensuring the generation of reliable and reproducible scientific data.

References

-

Chemical Properties of this compound (CAS 60657-70-7) . Cheméo. [Link]

-

DENSITY MEASUREMENT EXPERIMENT . University of Technology. [Link]

-

This compound | C9H16O | CID 143720 . PubChem. [Link]

-

General Chapters: <891> THERMAL ANALYSIS . U.S. Pharmacopeial Convention. [Link]

-

OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Partition Coefficient (n-octanol/water), Slow-Stirring Method . OECD. [Link]

-

Micro-boiling point measurement . University of York. [Link]

-

Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC . SciELO. [Link]

-

Determination Of Boiling Point Of An Organic Compound . BYJU'S. [Link]

-

Estimating the octanol-water partition coefficient for chemical substances . GOV.UK. [Link]

-

BOILING POINT DETERMINATION . University of Calgary. [Link]

-

Spectroscopy of the Alkynes . Chemistry LibreTexts. [Link]

-

The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols . Spectroscopy Online. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. [Link]

-

DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891 . YouTube. [Link]

-

Determination of Melting Points According to Pharmacopeia . Stanford Research Systems. [Link]

-

A.8. PARTITION COEFFICIENT . European Commission. [Link]

-

Determination of Boiling Point of Organic Compounds . GeeksforGeeks. [Link]

-

IR Spectrum: Alcohols and Phenols . Química Orgánica. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. uspbpep.com [uspbpep.com]

- 6. scielo.br [scielo.br]

- 7. youtube.com [youtube.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. batman.edu.tr [batman.edu.tr]

- 11. enfo.hu [enfo.hu]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

Spectroscopic Unveiling of 2-Methyl-5-octyn-4-ol: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic signature of 2-Methyl-5-octyn-4-ol, a secondary acetylenic alcohol. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of experimental spectra for this specific molecule is not publicly available, this guide leverages established spectroscopic principles and data from analogous structures to present a robust and predictive analysis. The experimental mass spectrometry data provided herein is sourced from publicly accessible databases.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups: a secondary alcohol, an internal alkyne, and an isobutyl group. Each of these moieties contributes distinct and predictable signals in its NMR, IR, and MS spectra, allowing for a comprehensive structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure.

Experimental Data

The electron ionization mass spectrum of this compound is characterized by the following key fragments[1]:

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

| 83 | Top Peak |

| 55 | 2nd Highest |

| 29 | 3rd Highest |

Fragmentation Analysis

The fragmentation of this compound is governed by the stability of the resulting carbocations and radical species. The primary fragmentation pathways for secondary alcohols are alpha-cleavage and dehydration[2][3].

-

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound, two primary alpha-cleavage pathways are possible, leading to the formation of resonance-stabilized oxonium ions.

-

Pathway A: Cleavage of the bond between C4 and the isobutyl group would result in a fragment with m/z = 85.

-

Pathway B: Cleavage of the bond between C4 and the alkyne group would result in a fragment with m/z = 57.

-

-

Dehydration: The loss of a water molecule (18 amu) from the molecular ion (M+ = 140.22 g/mol ) would lead to a fragment at m/z = 122.

The observed top peak at m/z 83 likely arises from a subsequent fragmentation of the molecular ion or a primary fragment. The prominent fragment at m/z 55 could be attributed to the butynyl cation, while the fragment at m/z 29 is characteristic of an ethyl cation.

Caption: Key fragments in the mass spectrum of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and polarities.

-

Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a molecular ion (M+•).

-

Mass Analysis: The positively charged ions are accelerated and deflected by a magnetic or electric field in the mass analyzer. The deflection is dependent on the mass-to-charge ratio (m/z) of the ions.

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~3400 | O-H | Stretching | Strong, Broad |

| ~2960 | C-H (sp³) | Stretching | Strong |

| ~2240 | C≡C (internal) | Stretching | Weak to Medium |

| ~1050 | C-O | Stretching | Strong |

Interpretation of Predicted Spectrum

-

O-H Stretch: A strong and broad absorption band around 3400 cm⁻¹ is the most characteristic feature of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.

-

C-H Stretch: Strong absorptions in the region of 2960 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and isobutyl groups.

-

C≡C Stretch: A weak to medium intensity band is expected around 2240 cm⁻¹ corresponding to the stretching of the internal carbon-carbon triple bond. The intensity of this peak is often weak for internal alkynes due to the small change in dipole moment during the vibration.

-

C-O Stretch: A strong absorption band around 1050 cm⁻¹ is indicative of the C-O single bond stretching vibration of the secondary alcohol.

Caption: Predicted IR absorptions for this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small drop of liquid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR beam is directed through the ATR crystal, where it undergoes total internal reflection. At each reflection point, an evanescent wave penetrates a small distance into the sample, and the sample absorbs energy at specific frequencies. The attenuated IR beam is then directed to the detector.

-

Spectrum Generation: The instrument's software processes the signal to generate an infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring functional groups and the number of adjacent protons determines the splitting pattern (multiplicity) according to the n+1 rule[8][9].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | ~1.5 - 2.5 | Singlet (broad) | 1H |

| H-4 | ~4.2 | Triplet | 1H |

| H-7 | ~2.2 | Quartet | 2H |

| H-8 | ~1.1 | Triplet | 3H |

| H-3 | ~1.6 | Multiplet | 2H |

| H-2 | ~1.8 | Multiplet | 1H |

| H-1, H-1' | ~0.9 | Doublet | 6H |

Interpretation of Predicted ¹H NMR Spectrum

-

Hydroxyl Proton: The hydroxyl proton typically appears as a broad singlet, as its signal is often not coupled to adjacent protons due to rapid exchange with trace amounts of acid or water.

-

H-4 (Carbinol Proton): The proton on the carbon bearing the hydroxyl group (H-4) is expected to be deshielded by the electronegative oxygen and the alkyne, appearing as a triplet around 4.2 ppm due to coupling with the two protons on C-3.

-

Propargylic Protons (H-7): The methylene protons adjacent to the alkyne (H-7) will be deshielded and are expected to appear as a quartet around 2.2 ppm due to coupling with the methyl protons (H-8).

-

Ethyl Group Protons (H-8): The methyl protons of the ethyl group will appear as a triplet around 1.1 ppm, coupled to the adjacent methylene protons.

-

Isobutyl Group Protons: The methylene protons of the isobutyl group (H-3) will likely appear as a complex multiplet around 1.6 ppm. The methine proton (H-2) will also be a multiplet around 1.8 ppm, and the two equivalent methyl groups (H-1, H-1') will give a characteristic doublet around 0.9 ppm.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound will show a separate signal for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5, C-6 | ~80 - 90 |

| C-4 | ~60 - 70 |

| C-3 | ~45 - 55 |

| C-2 | ~25 - 35 |

| C-1, C-1' | ~20 - 25 |

| C-7 | ~10 - 15 |

| C-8 | ~10 - 15 |

Interpretation of Predicted ¹³C NMR Spectrum

-

Alkynyl Carbons (C-5, C-6): The sp-hybridized carbons of the internal alkyne are expected to resonate in the range of 80-90 ppm.

-

Carbinol Carbon (C-4): The carbon atom bonded to the hydroxyl group is deshielded and will appear in the 60-70 ppm region.

-

Alkyl Carbons: The remaining sp³-hybridized carbons of the isobutyl and ethyl groups will appear in the upfield region of the spectrum (10-55 ppm), with their specific chemical shifts determined by their substitution and proximity to the functional groups.

Caption: Predicted key NMR signals for this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Due to the low natural abundance of ¹³C, more scans are typically required to obtain a good spectrum. Proton decoupling is usually employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ = 0.00 ppm).

Conclusion

The spectroscopic analysis of this compound, through a combination of experimental mass spectrometry and predictive IR and NMR spectroscopy, provides a detailed and self-validating structural elucidation. The characteristic fragmentation pattern in the mass spectrum, the predicted vibrational modes in the IR spectrum, and the unique chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra together form a comprehensive spectroscopic fingerprint of this secondary acetylenic alcohol. This guide serves as a valuable resource for the identification and characterization of this compound and related compounds in research and development settings.

References

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

University of California, Los Angeles. IR Absorption Table. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. IR Spectrum and Characteristic Absorption Bands. [Link]

-

Zaikin, V. G., Borisov, R. S., & Luzhnov, V. V. (2001). Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates. European Journal of Mass Spectrometry, 7(1), 63–67. [Link]

-

Chemistry LibreTexts. Spin-Spin Splitting in ¹H NMR Spectra. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. ¹H NMR spectra of propargyl alcohol. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

-

University of Wisconsin-Madison. The four facets of 1H NMR spectroscopy. [Link]

-

Chemistry LibreTexts. Functional Groups and IR Tables. [Link]

-

YouTube. Lec16 - 1H NMR: Splitting of Common Substituents. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 60657-70-7). [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

-

NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

ResearchGate. Synthesis of (S)-(+)-2-Methyl-4-octanol. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

YouTube. Mass Spectrometry of Alcohols. [Link]

-

Chemistry Steps. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. [Link]

-

AZoM. Identifying Alcohols Using NMR Spectroscopy. [Link]

-

YouTube. 1H NMR: Spin Splitting - Common Spltiting Patterns. [Link]

-

YouTube. Carbon-13 NMR Spectroscopy. [Link]

-

PubMed. Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

YouTube. 14.3 Interpreting More IR Spectra | Organic Chemistry. [Link]

Sources

- 1. This compound | C9H16O | CID 143720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methyl-5-octyn-4-ol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methyl-5-octyn-4-ol. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical applications of NMR spectroscopy for the structural elucidation of unsaturated alcohols. The guide offers a detailed interpretation of the predicted spectra, supported by established chemical shift and coupling constant data, and includes a rigorous experimental protocol for acquiring high-quality NMR data.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For a molecule like this compound, which possesses a variety of functional groups including a hydroxyl group, an internal alkyne, and branched alkyl chains, NMR spectroscopy is uniquely suited to unambiguously confirm its structure. This guide will provide a detailed, theoretical prediction and interpretation of its ¹H and ¹³C NMR spectra.

Molecular Structure and Atom Numbering

To facilitate a clear and concise spectral analysis, the atoms of this compound are numbered as illustrated in the following diagram. This numbering system will be used consistently throughout this guide for spectral assignments.

Figure 2: A generalized workflow for NMR data acquisition and processing.

Typical Acquisition Parameters:

-

¹H NMR:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (depending on concentration)

-

Spectral Width: 0-12 ppm

-

-

¹³C NMR:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (longer for quaternary carbons)

-

Number of Scans: 128 or more (due to low natural abundance)

-

Spectral Width: 0-220 ppm

-

Decoupling: Proton broadband decoupling should be applied to simplify the spectrum to singlets.

-

Conclusion

This technical guide provides a detailed, theory-based framework for the ¹H and ¹³C NMR spectral analysis of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling, researchers can confidently interpret the NMR spectra to confirm the structure of this and similar unsaturated alcohols. The provided experimental protocol serves as a robust starting point for acquiring high-quality data, which is paramount for accurate structural elucidation in research and drug development.

References

-

AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. AZoM.com. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Taylor, M. S. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. Retrieved from [Link]

-

University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Interpreting the mass spectrum fragmentation of 2-Methyl-5-octyn-4-ol

An In-Depth Technical Guide to the Mass Spectrum Fragmentation of 2-Methyl-5-octyn-4-ol

Introduction: The Structural Rationale for Fragmentation Analysis

This compound is a secondary alcohol containing an internal alkyne functionality. Its molecular structure presents a unique combination of features—a branched alkyl group, a hydroxyl group, and a carbon-carbon triple bond—that dictates a predictable yet complex fragmentation pattern under Electron Ionization (EI) Mass Spectrometry (MS). Understanding this fragmentation is crucial for structural elucidation and impurity profiling in research, drug development, and quality control environments.

This guide provides a detailed interpretation of the mass spectrum of this compound. As Senior Application Scientists, our approach is not merely to identify peaks but to explain the causal mechanisms driving the fragmentation. We will explore the dominant cleavage pathways, the rationale behind the relative stability of the resulting ions, and the diagnostic fragments that serve as the molecule's mass spectrometric fingerprint.

The Molecular Ion: A Transient Species

Upon electron ionization, this compound (Molecular Weight: 140.22 g/mol ) forms a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 140.[1] However, consistent with the behavior of many alcohols, this peak is often of low abundance or entirely absent.[2][3][4] The initial ionization, which involves the removal of a non-bonding electron from the oxygen atom, creates an energetically unstable radical cation that rapidly undergoes fragmentation to achieve greater stability. The primary fragmentation routes are dominated by the presence of the hydroxyl group.

Dominant Fragmentation Pathways

The fragmentation of this compound is governed by two principal, competing pathways characteristic of secondary alcohols: alpha-cleavage and dehydration.[5][6]

Alpha (α)-Cleavage: The Preeminent Fragmentation Mechanism

Alpha-cleavage is the homolytic cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[7] This process is highly favored because it produces a resonance-stabilized oxonium ion.[5][6] For this compound, the α-carbon is C4, allowing for two distinct cleavage events.

-

Pathway A: Cleavage of the C3-C4 Bond This pathway involves the loss of an isobutyl radical (•CH₂CH(CH₃)₂; mass 57 u). The resulting fragment is a resonance-stabilized oxonium ion with an m/z of 83. This is often a highly prominent peak in the spectrum due to the stability of the ion and the loss of a relatively stable secondary radical.

-

Pathway B: Cleavage of the C4-C5 Bond Alternatively, cleavage of the bond between the α-carbon and the alkyne (C4-C5) results in the loss of an ethylpropargyl radical (•C≡CCH₂CH₃; mass 67 u). This generates a fragment ion at m/z 73.

The interplay between these two pathways provides critical information about the substituents on either side of the hydroxyl group.

Caption: Primary α-cleavage pathways for the molecular ion of this compound.

Dehydration: The Signature of Alcohols

A characteristic fragmentation for alcohols is the elimination of a neutral water molecule (H₂O; mass 18 u), leading to a peak at [M-18].[3][6] This dehydration process results in a radical cation at m/z 122. While this peak is diagnostic for the presence of a hydroxyl group, its intensity can vary. Subsequent fragmentation of this [M-18]•+ ion can lead to a cascade of further peaks corresponding to the fragmentation of the resulting unsaturated hydrocarbon.

Secondary and Minor Fragmentation Pathways

Beyond the two dominant mechanisms, other cleavages contribute to the overall mass spectrum.

Alkyl and Alkyne Chain Fragmentation

The branched isobutyl group and the ethyl group on the alkyne can undergo fragmentation characteristic of alkanes and alkynes.

-

Loss of Alkyl Fragments: The fragmentation pattern of alkanes often shows clusters of peaks separated by 14 mass units (-CH₂-).[4][8] Cleavage within the isobutyl group can lead to the formation of an isobutyl cation at m/z 57 or a propyl cation at m/z 43. The stability of the carbocation formed dictates the likelihood of the fragmentation; secondary carbocations are more stable and thus lead to more abundant peaks than primary ones.[9][10]

-

Propargyl Cation Formation: Alkynes tend to cleave at the bond β to the triple bond, which can lead to the formation of a stable, resonance-stabilized propargyl cation.[11] For this molecule, cleavage could produce a substituted propargyl cation [CH₃CH₂C≡C]⁺ at m/z 55. The unsubstituted propargyl cation [C₃H₃]⁺ at m/z 39 is also a common fragment in the mass spectra of alkynes.[11]

McLafferty Rearrangement Considerations

The McLafferty rearrangement is a hallmark fragmentation for carbonyl compounds, alkenes, and alkynes containing an accessible γ-hydrogen.[12][13][14] It proceeds through a six-membered transition state to eliminate a neutral alkene.[12] In this compound, a McLafferty-type rearrangement can be envisioned involving the triple bond and a γ-hydrogen from the isobutyl group (on C2). This would involve the transfer of a hydrogen from C2 to C6, followed by cleavage of the C4-C5 bond, resulting in the elimination of a neutral allene and formation of a charged enol. While mechanistically plausible, this pathway is generally less favored than direct α-cleavage in alcohols and serves as a minor fragmentation route.

Summary of Key Diagnostic Ions

The following table consolidates the most likely and informative fragments in the EI mass spectrum of this compound.

| m/z | Proposed Structure / Identity | Fragmentation Mechanism | Diagnostic Value |

| 140 | [C₉H₁₆O]•+ | Molecular Ion (M•+) | Confirms molecular weight (if present) |

| 122 | [C₉H₁₄]•+ | Dehydration (-H₂O) | High (Indicates alcohol) |

| 83 | [CH(OH)C≡CCH₂CH₃]⁺ | α-Cleavage (-•C₄H₉) | Very High (Confirms structure around -OH) |

| 73 | [CH₃CH(CH₃)CH₂CHOH]⁺ | α-Cleavage (-•C₅H₇) | High (Confirms structure around -OH) |

| 57 | [CH₃CH(CH₃)CH₂]⁺ | Alkyl Cleavage (Isobutyl cation) | Moderate (Indicates isobutyl moiety) |

| 55 | [CH₃CH₂C≡C]⁺ | Alkyne Cleavage | Moderate (Indicates ethyl-alkyne moiety) |

| 43 | [CH(CH₃)₂]⁺ | Alkyl Cleavage (Isopropyl cation) | Moderate (Indicates branched alkyl chain) |

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

To validate this interpretation, the mass spectrum would be acquired experimentally, typically using Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the analysis of a pure compound.

Methodology:

-

Sample Preparation: Dilute a small amount of this compound in a volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 µg/mL.

-

GC Separation:

-

Injection: Inject 1 µL of the prepared sample into the GC inlet, typically operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Begin at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.

-

-

MS Detection:

-

Interface: Maintain the GC-MS transfer line at 280°C.

-

Ionization: Utilize Electron Ionization (EI) at the standard 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 35 to 400.

-

Data Acquisition: Acquire data in full scan mode.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Extract and analyze the corresponding mass spectrum, comparing the observed fragments to the predicted pathways.

Caption: A typical experimental workflow for sample analysis by GC-MS.

Conclusion

The mass spectrum of this compound is a rich source of structural information, directly reflecting the interplay between its functional groups. The fragmentation is dominated by α-cleavage, leading to characteristic ions at m/z 83 and 73, and dehydration, producing a detectable ion at m/z 122. These primary pathways, supported by secondary cleavages of the alkyl and alkyne moieties, provide a robust and verifiable fingerprint for the positive identification of the molecule. This guide demonstrates that a systematic, mechanism-based approach to spectral interpretation is essential for confident structural elucidation in modern analytical science.

References

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.10 - Fragmentation of Alcohols. Whitman College. [Link]

-

Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alkyne Fragmentation. [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

-

Prakash Raja. (2023). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube. [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Unspecified Source. McLafferty Rearrangement. [Link]

-

Chemazon. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone | Mass Spectrometry | Organic Chemistry. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

Chemistry Notes. (2020). McLafferty rearrangement: Definition, easy mechanism, example. [Link]

-

All In One Chemistry. (2022). McLafferty Rearrangement. YouTube. [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Long-Chain Alkane Fragmentation. [Link]

-

Pete Punthasee. (2026). UCF CHM2211 Chapter 14.34 - McLafferty Rearrangement. YouTube. [Link]

Sources

- 1. This compound | C9H16O | CID 143720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GCMS Section 6.10 [people.whitman.edu]

- 3. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Mass Spectrometry: Alkyne Fragmentation [jove.com]

- 12. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. chemistnotes.com [chemistnotes.com]

Key IR absorption peaks for 2-Methyl-5-octyn-4-ol

An In-Depth Technical Guide to the Key Infrared Absorption Peaks of 2-Methyl-5-octyn-4-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and drug development, providing a molecular "fingerprint" that allows for the rapid identification of functional groups and elucidation of molecular structure. This guide offers an in-depth analysis of the key IR absorption peaks for this compound (CAS No: 60657-70-7), a molecule possessing two key functional groups: a secondary alcohol and an internal alkyne.[1][2][3] Understanding the characteristic vibrational frequencies of this compound is crucial for reaction monitoring, quality control, and structural verification. This document moves beyond a simple recitation of peak values, delving into the causality behind the spectral features, grounded in the fundamental principles of molecular vibrations and dipole moment changes.

Core Principles of IR Spectroscopy

Infrared radiation causes specific covalent bonds within a molecule to stretch, bend, and rotate at characteristic frequencies.[4] For a vibration to be "IR active" and produce an absorption peak, it must cause a net change in the molecule's dipole moment. The resulting spectrum, a plot of transmittance versus wavenumber (cm⁻¹), reveals a unique pattern of absorption bands corresponding to the specific functional groups present. The intensity and shape (broad vs. sharp) of these bands provide further structural clues.

Molecular Structure and Key Vibrational Modes

The structure of this compound contains several key bonds that give rise to its characteristic IR spectrum. The hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C), the carbon-oxygen (C-O) single bond, and various carbon-hydrogen (C-H) bonds are the primary contributors to the diagnostic peaks.

Caption: Molecular structure of this compound with key bonds highlighted.

Detailed Spectral Interpretation

The IR spectrum of this compound is best analyzed by considering distinct regions corresponding to its primary functional groups.

The High-Frequency Region: O-H and C-H Stretching (4000 - 2500 cm⁻¹)

-

O-H Stretch (Alcohol): The most prominent feature in the spectrum is expected to be a strong and characteristically broad absorption band in the 3550 - 3200 cm⁻¹ region.[5] This peak arises from the stretching vibration of the hydroxyl (O-H) group. Its significant broadness is a direct consequence of intermolecular hydrogen bonding between alcohol molecules in the condensed phase (e.g., a neat liquid sample).[6][7] This hydrogen bonding creates a continuum of O-H bond strengths, resulting in a wide range of absorption frequencies that coalesce into a single broad peak.[6] In very dilute solutions or in the gas phase, a sharper, less intense "free" O-H peak may appear near 3600 cm⁻¹, but the broad, hydrogen-bonded peak is the primary diagnostic feature for a bulk sample.[7][8]

-

C-H Stretch (Alkyl): Just to the right of the O-H band, a series of medium-to-strong absorptions will appear between 2950 and 2850 cm⁻¹.[5] These peaks are due to the stretching vibrations of the C(sp³)-H bonds in the isobutyl and ethyl groups of the molecule. While ubiquitous in organic molecules, their presence confirms the aliphatic nature of the carbon skeleton.

The Triple Bond Region: C≡C Stretching (2300 - 2100 cm⁻¹)

-

C≡C Stretch (Internal Alkyne): The carbon-carbon triple bond stretch is expected in the 2260 - 2100 cm⁻¹ range.[5][9] For this compound, which is an internal alkyne, the intensity of this peak is highly dependent on the symmetry around the triple bond.[10] Perfectly symmetrical internal alkynes (R-C≡C-R) are IR-inactive for this vibration because there is no change in the dipole moment (dµ/dx = 0).[11] In this molecule, the substitution is asymmetrical (an ethyl group vs. a 2-methyl-1-hydroxybutyl group). This asymmetry induces a small dipole moment change during the stretching vibration, meaning a peak should be present. However, it is expected to be weak and may sometimes be difficult to discern from baseline noise.[11] Its presence, even if weak, is a key indicator of the alkyne functionality.

The Fingerprint Region: C-O Stretching and Bending Vibrations (1500 - 600 cm⁻¹)

This region contains a complex array of peaks, but the most diagnostically significant for this molecule is the C-O stretch.

-

C-O Stretch (Secondary Alcohol): Alcohols exhibit a strong C-O stretching absorption between 1260 and 1050 cm⁻¹.[12] The precise position of this peak is highly diagnostic of the alcohol's substitution pattern. For secondary alcohols, such as this compound, this peak typically appears in the 1150 - 1075 cm⁻¹ range.[13][14] This strong, reliable absorption is a critical piece of evidence for confirming the presence and type of alcohol, distinguishing it from primary (1075-1000 cm⁻¹) or tertiary (1210-1100 cm⁻¹) alcohols.[14][15]

-

O-H Bend: A broad peak corresponding to the out-of-plane O-H bending vibration (or "wag") may also be observed around 650 cm⁻¹.[15]

Summary of Key Diagnostic Peaks

The following table summarizes the anticipated key absorption peaks for the structural identification of this compound.

| Wavenumber (cm⁻¹) | Intensity | Peak Shape | Vibrational Mode Assignment | Causality and Notes |

| 3550 - 3200 | Strong | Broad | O-H Stretch (Hydrogen-bonded) | Broadness is the hallmark of intermolecular H-bonding in alcohols.[6][7] |

| 2950 - 2850 | Medium-Strong | Sharp | C(sp³)-H Stretch | Confirms the presence of the aliphatic carbon backbone. |

| 2260 - 2100 | Weak to Very Weak | Sharp | C≡C Stretch (Internal Alkyne) | Weak intensity due to the small change in dipole moment in an asymmetrically substituted internal alkyne.[11] May be absent if symmetry is too high. |

| 1150 - 1075 | Strong | Sharp | C-O Stretch (Secondary Alcohol) | Position is highly diagnostic for a secondary alcohol.[13][14] This is a key confirmatory peak. |

Experimental Protocol: Sample Preparation

For a liquid sample like this compound, the most common and straightforward method for IR analysis is the preparation of a neat liquid film.

Methodology:

-

Materials: Clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates; the liquid sample; a pipette.

-

Preparation: Place one to two drops of the liquid sample onto the surface of one salt plate.

-

Assembly: Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

Analysis: Mount the assembled plates in the spectrometer's sample holder and acquire the spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., anhydrous acetone or dichloromethane), then store them in a desiccator.

Causality: This method ensures a sufficient path length for the IR beam to interact with the sample. The use of a neat liquid maximizes concentration, which is essential for observing the effects of intermolecular forces like hydrogen bonding on the O-H stretching band.

Logical Workflow for Spectral Analysis

The following workflow diagram illustrates a systematic approach to identifying this compound from an unknown IR spectrum.

Caption: Decision workflow for identifying this compound via IR spectroscopy.

Conclusion

The infrared spectrum of this compound is defined by three key diagnostic absorption peaks: a strong, broad O-H stretch characteristic of a hydrogen-bonded alcohol; a strong C-O stretch whose position confirms its secondary nature; and a weak C≡C stretch indicative of an asymmetrically substituted internal alkyne. By understanding the origin and expected appearance of these peaks, researchers can confidently use IR spectroscopy for the rapid and accurate structural verification of this molecule.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 60657-70-7). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]

-

Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]

-

Smith, B. C. (2017, July 1). An IR Spectral Interpretation Potpourri: Carbohydrates and Alkynes. Spectroscopy. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. Retrieved from [Link]

-

NIST. (n.d.). This compound, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Alcohols: Identification. Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. Retrieved from [Link]

-

Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook Documentation. Retrieved from [Link]

-

PubMed Central. (2022, December 20). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Retrieved from [Link]

-

NIST. (n.d.). Quantitative Infrared Database. NIST Chemistry WebBook. Retrieved from [Link]

-

Smith, B. C. (2025, March 20). The Big Review V: The C-O Bond. Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound | C9H16O | CID 143720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 60657-70-7 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Technical Guide to the Solubility of 2-Methyl-5-octyn-4-ol in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2-methyl-5-octyn-4-ol, a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles governing its solubility and provides practical guidance for its handling and application in various solvent systems.

Executive Summary

Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide explores the molecular features of this compound that dictate its interactions with a range of common organic solvents. We will delve into the interplay of polarity, hydrogen bonding, and structural compatibility that governs its dissolution. A comprehensive solubility profile is presented, followed by a detailed experimental protocol for its determination.

Molecular Structure and Physicochemical Properties of this compound

This compound (C9H16O) is a secondary acetylenic alcohol. Its molecular structure is characterized by a nine-carbon chain containing a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne).

Caption: Molecular structure of this compound.

Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 140.22 g/mol | [1] |

| logP (Octanol/Water) | 1.807 | [2] |

| Log10 of Water Solubility | -2.52 mol/L | [2] |

| Boiling Point | 505.62 K (232.47 °C) | [2] |

The presence of the hydroxyl group introduces polarity and the capacity for hydrogen bonding, while the hydrocarbon backbone contributes to its nonpolar character. The octanol-water partition coefficient (logP) of 1.807 indicates a greater affinity for nonpolar environments over water.

Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be miscible. Organic solvents can be broadly categorized into three classes based on their polarity and hydrogen bonding capabilities:

-

Polar Protic Solvents: These solvents possess at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen) and can act as hydrogen bond donors.[3] They have high dielectric constants and are effective at solvating both cations and anions. Examples include water, methanol, and ethanol.

-

Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[3] They are good at solvating cations but less effective at solvating anions. Examples include acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: These solvents have low dielectric constants and do not have a significant dipole moment. Intermolecular interactions are primarily van der Waals forces. Examples include hexane, toluene, and diethyl ether.

The solubility of this compound is a balance between its polar hydroxyl group and its nonpolar hydrocarbon chain. The hydroxyl group can act as a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents.[4] The alkyne group, with its pi-electron density, can also engage in dipole-induced dipole interactions. However, the relatively long carbon chain imparts significant nonpolar character, enhancing its solubility in less polar and nonpolar solvents.

Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with methanol. The relatively small size of methanol allows for effective solvation of the polar head of the molecule. |

| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. The slightly larger nonpolar character of ethanol compared to methanol may even enhance solubility. | |

| Water | Low | The calculated log10 of water solubility is -2.52, indicating poor water solubility.[2] The long nonpolar carbon chain (C9) outweighs the hydrophilic nature of the single hydroxyl group. As a general trend for alcohols, water solubility decreases significantly as the carbon chain length increases. | |

| Polar Aprotic | Acetone | High | Acetone is a polar aprotic solvent. The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound. The overall moderate polarity of acetone is compatible with the mixed polar/nonpolar nature of the solute. |

| Ethyl Acetate | High | Ethyl acetate is a moderately polar aprotic solvent. It can act as a hydrogen bond acceptor and its overall polarity is well-suited to dissolve molecules with both polar and nonpolar characteristics. | |

| Dichloromethane | High | Dichloromethane is a polar aprotic solvent with a moderate dielectric constant. It is a versatile solvent for a wide range of organic compounds. | |

| Nonpolar | Hexane | Moderate to High | The long hydrocarbon chain of this compound will have favorable van der Waals interactions with the nonpolar hexane molecules. The presence of the polar hydroxyl group may limit infinite miscibility. |

| Toluene | High | Toluene is a nonpolar aromatic solvent. The pi-system of the toluene ring can interact favorably with the alkyne and hydrocarbon portions of this compound. | |

| Diethyl Ether | High | Diethyl ether is a nonpolar solvent with a slight polarity due to the ether oxygen. This makes it an excellent solvent for many organic compounds, including those with some polar character. |

Experimental Protocol for Solubility Determination

This section outlines a standard laboratory procedure for the qualitative and semi-quantitative determination of the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, hexane, toluene)

-

Small test tubes or vials with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled water bath (optional)

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation: Ensure all glassware is clean and dry. Label test tubes for each solvent to be tested.

-

Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the corresponding test tube.

-

Solute Addition: Accurately weigh a small amount (e.g., 10 mg) of this compound and add it to the solvent.

-

Mixing: Securely cap the test tube and vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for a few minutes and observe.

-

Soluble: The liquid is clear with no visible particles of the solute.

-

Partially Soluble: Some of the solute has dissolved, but undissolved particles remain.

-

Insoluble: The solute does not appear to dissolve at all.

-

-

Semi-Quantitative Assessment (Optional): If the initial amount dissolves completely, incrementally add more solute in known quantities, mixing thoroughly after each addition, until saturation is reached (i.e., solid material remains undissolved). This will provide an estimate of the solubility in terms of mg/mL.

-

Temperature Effects (Optional): For mixtures that show partial or low solubility at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.

Conclusion

The solubility of this compound is governed by its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar hydrocarbon backbone. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, as well as in a range of polar aprotic and nonpolar organic solvents such as acetone, ethyl acetate, toluene, and diethyl ether. Its solubility in water is expected to be low. The provided experimental protocol offers a reliable method for confirming these predictions and determining the solubility in specific solvent systems relevant to your research or development needs.

References

Sources

The Alkyne Moiety in 2-Methyl-5-octyn-4-ol: A Comprehensive Reactivity Profile for Drug Discovery and Development

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of the internal alkyne group in 2-Methyl-5-octyn-4-ol, a propargylic alcohol with significant potential in synthetic organic chemistry and drug development. The presence of a hydroxyl group alpha to the alkyne, along with asymmetric alkyl substitution, imparts a unique and tunable reactivity to the carbon-carbon triple bond. This document explores the intricate interplay of electronic and steric factors that govern its participation in a variety of chemical transformations, including electrophilic and nucleophilic additions, reduction, oxidation, and cycloaddition reactions. Detailed mechanistic insights, field-proven experimental protocols, and strategic considerations for leveraging this versatile building block in the synthesis of complex molecular architectures are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to harness the synthetic potential of substituted propargylic alcohols.

Introduction: The Strategic Importance of Substituted Alkynes in Medicinal Chemistry

Alkynes are fundamental building blocks in modern organic synthesis, prized for their high electron density and the ability to undergo a diverse array of chemical transformations.[1][2] Their linear geometry and the potential for conversion into a variety of functional groups make them invaluable precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This compound, a chiral propargylic alcohol, represents a particularly interesting substrate. Its structure features an internal alkyne flanked by a secondary alcohol and two different alkyl groups (an isobutyl group and a propyl group). This unique arrangement of functional groups dictates a nuanced reactivity profile, offering opportunities for highly selective and stereocontrolled transformations. This guide will dissect the factors influencing the reactivity of the alkyne moiety in this molecule and provide practical insights into its synthetic applications.

Structural and Electronic Landscape of this compound

The reactivity of the alkyne in this compound is a direct consequence of its molecular structure. The key features influencing its chemical behavior are:

-

Internal Alkyne: Unlike terminal alkynes, the internal triple bond in this compound is generally more stable.[3] This stability can influence the kinetics of certain addition reactions.

-

Propargylic Alcohol: The hydroxyl group at the C-4 position is strategically located alpha to the alkyne. This proximity allows for potential electronic interactions, such as inductive effects, and opens up pathways for intramolecular reactions or directed transformations. Propargylic alcohols are known to undergo unique rearrangements and can be pivotal in stereoselective synthesis.[4][5]

-

Asymmetric Substitution: The alkyne is asymmetrically substituted with a propyl group on one side and an isobutyl group (via the C-4 alcohol) on the other. This asymmetry is crucial for regioselectivity in addition reactions, where the attacking reagent will preferentially add to one of the sp-hybridized carbons over the other.

Below is a diagram illustrating the key structural features of this compound.

Caption: Structural features of this compound.

Electrophilic Addition Reactions: A Gateway to Functionalized Alkenes

The electron-rich triple bond of this compound is susceptible to attack by electrophiles.[1] However, the reactivity is generally lower than that of alkenes due to the greater electronegativity of sp-hybridized carbons, which hold the pi electrons more tightly.[6][7]

Hydrohalogenation (Addition of HX)

The addition of hydrogen halides (HCl, HBr, HI) to the alkyne follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that is less substituted, and the halide adds to the more substituted carbon.[1][6] In the case of this compound, the steric bulk of the isobutyl group and the electronic influence of the hydroxyl group will direct the regioselectivity. The initial addition results in a haloalkene, and a second addition can occur to yield a geminal dihalide if an excess of the hydrogen halide is used.[6]

Mechanism of Hydrohalogenation:

Caption: Generalized mechanism of hydrohalogenation of an alkyne.

Experimental Protocol: Synthesis of (E/Z)-5-bromo-2-methyl-oct-5-en-4-ol

-

Dissolve this compound (1.0 eq) in a suitable inert solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry hydrogen bromide gas (1.1 eq) slowly through the solution or add a solution of HBr in acetic acid dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the (E/Z)-5-bromo-2-methyl-oct-5-en-4-ol isomers.

Hydration: Formation of Ketones

The acid-catalyzed addition of water to an internal alkyne, typically facilitated by a mercuric sulfate catalyst, yields an enol intermediate that rapidly tautomerizes to the more stable ketone.[8] For an unsymmetrical internal alkyne like this compound, a mixture of two isomeric ketones is expected, as the initial protonation can occur at either of the sp-hybridized carbons.[8][9]

Table 1: Predicted Products of Hydration of this compound

| Product Name | Structure |

| 2-Methyl-octan-4-one-5-ol | (Structure not shown) |

| 2-Methyl-octan-5-one-4-ol | (Structure not shown) |

Reduction of the Alkyne: Accessing Alkenes and Alkanes

The triple bond of this compound can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane, depending on the choice of reagents. This selectivity is a cornerstone of modern synthetic strategy.

Catalytic Hydrogenation to an Alkane

Complete reduction of the alkyne to the corresponding alkane, 5-methyl-4-octanol, can be achieved using catalytic hydrogenation with catalysts such as platinum, palladium, or nickel.[10][11][12] The reaction proceeds through an alkene intermediate which is further reduced under the reaction conditions.[3][10]

Experimental Protocol: Synthesis of 5-Methyl-4-octanol

-

In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 2-3 bar) and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.

-

Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield 5-methyl-4-octanol.

Partial Reduction to a cis-Alkene (Z-alkene)

The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), allows for the stereoselective reduction of the alkyne to a cis-alkene.[10] The catalyst is deactivated to prevent over-reduction to the alkane.[10]

Dissolving Metal Reduction to a trans-Alkene (E-alkene)

The reduction of the alkyne with sodium or lithium metal in liquid ammonia or a low-molecular-weight amine at low temperatures produces the trans-alkene.[10] This reaction proceeds through a radical anion intermediate.[10]

Table 2: Summary of Reduction Reactions of this compound

| Reaction | Reagents | Product | Stereochemistry |

| Complete Hydrogenation | H₂, Pd/C | 5-Methyl-4-octanol | N/A |

| Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-2-Methyl-oct-5-en-4-ol | cis |

| Dissolving Metal Reduction | Na, NH₃ (l) | (E)-2-Methyl-oct-5-en-4-ol | trans |

Hydroboration-Oxidation: Anti-Markovnikov Hydration

Hydroboration-oxidation provides a complementary method to acid-catalyzed hydration, resulting in the anti-Markovnikov addition of water across the triple bond.[13][14] For an internal alkyne, this reaction is most effective when the alkyne is symmetrically substituted to avoid the formation of a mixture of products.[13][14] With this compound, a mixture of ketones is expected. The use of a bulky borane reagent, such as disiamylborane or dicyclohexylborane, can help to control the reaction and prevent a second hydroboration from occurring.[13]

Workflow for Hydroboration-Oxidation:

Caption: General workflow for the hydroboration-oxidation of an alkyne.

The Role of the Propargylic Hydroxyl Group: Directed Reactions and Rearrangements

The hydroxyl group at the C-4 position is not merely a spectator. It can actively participate in or direct the reactivity of the adjacent alkyne. For instance, it can act as an internal nucleophile in cyclization reactions or direct the stereochemical outcome of certain additions. Furthermore, propargylic alcohols are known to undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds under acidic conditions.[4][5]

Conclusion: A Versatile Scaffold for Drug Discovery

This compound presents a rich and tunable reactivity profile centered on its internal alkyne functionality. The interplay between the alkyne, the propargylic alcohol, and the asymmetric alkyl substituents allows for a wide range of selective transformations. By carefully selecting reagents and reaction conditions, chemists can access a diverse array of functionalized molecules, including stereochemically defined alkenes, ketones, and saturated alcohols. This versatility makes this compound and related propargylic alcohols highly valuable building blocks in the design and synthesis of novel therapeutic agents and other complex organic molecules. A thorough understanding of its reactivity is paramount for its effective utilization in drug development pipelines.

References

-

Electrophilic Addition Reactions of Alkynes - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Chemical Reviews - ACS Publications. (2021, March 25). Retrieved from [Link]

-

Alkyne Reactions - YouTube. (2021, March 23). Retrieved from [Link]

-

Alkyne Reactivity - MSU chemistry. Retrieved from [Link]

-

Synthesis (5) - Reactions of Alkynes - Master Organic Chemistry. (2014, January 29). Retrieved from [Link]

-

Reactions of Alkynes: Addition of HX and (X_2) | MCC Organic Chemistry - Lumen Learning. Retrieved from [Link]

-